Diazoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazoacetic acid is an organic compound with the formula N₂CHCOOH. It is a member of the diazo compounds, which are characterized by the presence of two linked nitrogen atoms at the terminal position. This compound is known for its reactivity and is used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazoacetic acid can be synthesized through several methods. One common method involves the reaction of glycine ethyl ester with sodium nitrite and sodium acetate in water. The reaction proceeds as follows:
- A solution of glycine ethyl ester hydrochloride is mixed with water and methylene chloride.
- Sodium nitrite is added to the mixture, followed by the addition of sulfuric acid.
- The reaction mixture is then separated, and the organic layer is dried and purified .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. Safety precautions are crucial due to the compound’s potential explosiveness and toxicity. The use of well-ventilated hoods and controlled temperatures is essential to ensure safe handling .
Chemical Reactions Analysis
Types of Reactions
Diazoacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alcohols and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Diazoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cyclopropanation reactions.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of diazoacetic acid involves the formation of a carbene intermediate. This intermediate can then react with various substrates to form different products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparison with Similar Compounds
Diazoacetic acid can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications:
Diazomethane: Known for its use in methylation reactions.
Ethyl diazoacetate: Used in cyclopropanation and other organic synthesis reactions.
This compound is unique due to its specific reactivity and the types of products it can form, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
2-diazoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O2/c3-4-1-2(5)6/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFQPCKQSTMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701342 |
Source
|
Record name | 2-Diazonio-1-hydroxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503-68-4 |
Source
|
Record name | 2-Diazonio-1-hydroxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.